molecular formula C15H10ClN3O3S B2526620 (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865543-91-5

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2526620
CAS No.: 865543-91-5
M. Wt: 347.77
InChI Key: YCDHFCKQXBRIFS-ICFOKQHNSA-N
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Description

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves the condensation of 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents for the treatment of various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets in cells. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its ability to intercalate into DNA can lead to the inhibition of DNA replication and transcription, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one
  • 2-nitrobenzamide
  • 3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Uniqueness

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the presence of both a benzothiazole moiety and a nitrobenzamide group in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-18-13-10(16)6-4-8-12(13)23-15(18)17-14(20)9-5-2-3-7-11(9)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDHFCKQXBRIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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